Cas no 2444009-20-3 (Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate)

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core functionalized with a bis(2-chloroethyl)amino group at the 5-position and a methyl ester at the 2-position. This structure confers potential reactivity as an alkylating agent, making it of interest in medicinal chemistry and pharmaceutical research. The chloroethyl groups may facilitate cross-linking interactions with biomolecules, while the ester moiety offers versatility for further derivatization. Its well-defined molecular architecture allows for precise modification, supporting applications in targeted drug development, particularly in the exploration of cytotoxic or antitumor agents. The compound's stability under controlled conditions ensures reliable handling in laboratory settings.
Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate structure
2444009-20-3 structure
Product Name:Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate
CAS No:2444009-20-3
MF:C14H15Cl2NO3
MW:316.2
CID:5307364
PubChem ID:78358388
Update Time:2025-10-31

Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate
    • E82846
    • 2444009-20-3
    • methyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate
    • AKOS037651613
    • CS-17133
    • CS-M2321
    • Inchi: 1S/C14H15Cl2NO3/c1-19-14(18)13-9-10-8-11(2-3-12(10)20-13)17(6-4-15)7-5-16/h2-3,8-9H,4-7H2,1H3
    • InChI Key: LECJRHJHOOIYRZ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(N(CCCl)CCCl)C=C2C=C1C(OC)=O

Computed Properties

  • Exact Mass: 315.0428987g/mol
  • Monoisotopic Mass: 315.0428987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 42.7Ų

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Additional information on Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate

Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate (CAS No. 2444009-20-3): A Comprehensive Overview

Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate, identified by its CAS number 2444009-20-3, is a compound of significant interest in the field of pharmaceutical research and development. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of functional groups such as the benzofuran core and the bis(2-chloroethyl)amino moiety makes it a versatile scaffold for designing novel therapeutic agents.

The benzofuran moiety is a prominent feature in the structure of Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate. Benzofurans are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of this heterocyclic system into drug candidates often enhances their pharmacological efficacy and bioavailability. Recent studies have highlighted the benzofuran scaffold as a promising candidate for developing treatments against various diseases, particularly those involving oxidative stress and inflammation.

The other critical component of this compound is the bis(2-chloroethyl)amino group, which is responsible for its potential to interact with biological targets in multiple ways. This group is often used in pharmaceuticals to improve solubility and to facilitate cellular uptake. Additionally, the chlorine atoms in the bis(2-chloroethyl)amino moiety can participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound's binding affinity to its target proteins or enzymes.

Current research in the field of medicinal chemistry has demonstrated that Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate exhibits intriguing pharmacological properties. For instance, studies have shown that it may possess inhibitory effects on certain kinases and transcription factors, which are key players in cancer progression. The compound's ability to modulate these pathways makes it a valuable candidate for further investigation in oncology research.

Moreover, the synthesis of Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate has been optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the benzofuran core efficiently. These methods not only improve the scalability of production but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

In vitro studies have provided preliminary evidence of the compound's biological activity. Specifically, Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate has shown promise in inhibiting the growth of several cancer cell lines. This effect appears to be mediated through its interaction with specific targets within cancer cells, leading to apoptosis or growth arrest. The compound's mechanism of action is currently under investigation, but initial findings suggest that it may disrupt critical signaling pathways involved in tumor progression.

Another area of interest is the potential use of Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. The compound's ability to modulate inflammatory responses may make it a valuable therapeutic agent for these conditions. Further research is needed to fully elucidate its anti-inflammatory mechanisms and to assess its potential side effects.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate is no exception. Preclinical studies are currently underway to assess its toxicity profile and pharmacokinetic properties. These studies will provide crucial information for determining whether this compound is suitable for further clinical development.

One of the challenges in drug development is optimizing dosages and delivery methods to maximize therapeutic effects while minimizing side effects. The unique structure of Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate offers opportunities for innovative drug delivery systems. For example, nanotechnology-based approaches could be employed to enhance the compound's bioavailability or target specific tissues more effectively.

The future prospects for Methyl 5-(bis(2-chloroethyl)aMino)benzofuran-2-carboxylate are promising given its diverse range of potential applications. As research continues, new insights into its pharmacological properties are likely to emerge, paving the way for novel therapeutic strategies. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into clinical practice.

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